molecular formula C27H25NO4 B11581475 4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11581475
M. Wt: 427.5 g/mol
InChI Key: HTHKHOWAQPSPJR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the 4-Methoxybenzoyl Group: This step involves the acylation of the benzofuran core using 4-methoxybenzoyl chloride in the presence of a base like pyridine.

    Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzamide group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of the benzofuran core, which is not commonly found in similar compounds

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-13-9-18(10-14-19)26(30)28-23-21-7-5-6-8-22(21)32-25(23)24(29)17-11-15-20(31-4)16-12-17/h5-16H,1-4H3,(H,28,30)

InChI Key

HTHKHOWAQPSPJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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